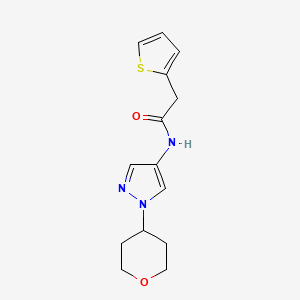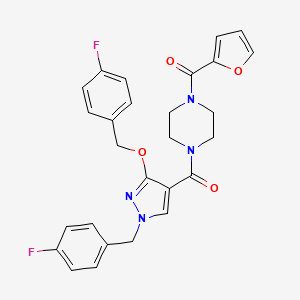![molecular formula C9H7F3N4 B2882376 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine CAS No. 1476087-29-2](/img/structure/B2882376.png)
1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of triazole, which is a class of five-membered ring compounds containing three nitrogen atoms . It also contains a trifluoromethyl group (-CF3), which is a common substituent in organofluorine chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could significantly affect the compound’s reactivity and stability .Wissenschaftliche Forschungsanwendungen
Drug Discovery
1,2,3-Triazoles, including derivatives like our compound of interest, are known for their stability and versatility in drug design . They mimic the amide bond and have been incorporated into several marketed medicinal compounds. For example, the anticonvulsant drug Rufinamide and the anticancer drug Carboxyamidotriazole both feature a 1,2,3-triazole core. The trifluoromethyl group in our compound could potentially enhance the biological activity due to its lipophilic nature, making it a valuable moiety in pharmacophore optimization.
Organic Synthesis
The 1,2,3-triazole ring serves as a stable and versatile scaffold in organic synthesis . It can act as a bioisostere for the amide bond, enabling the creation of novel organic compounds with potential therapeutic effects. The presence of the trifluoromethyl group could also influence the reactivity and stability of intermediates, making our compound a candidate for developing new synthetic routes.
Polymer Chemistry
In polymer chemistry, 1,2,3-triazoles are utilized for their ability to form polymers with high thermal and chemical stability . The trifluoromethylphenyl group could be used to introduce additional properties such as hydrophobicity or to alter the electronic characteristics of the polymer, potentially leading to new materials with unique applications.
Supramolecular Chemistry
The triazole ring is a common motif in supramolecular chemistry due to its ability to engage in hydrogen bonding and coordinate with metals . The compound could be used to construct complex architectures for molecular recognition or catalysis, where the trifluoromethylphenyl group might contribute to the binding affinity and specificity.
Bioconjugation and Chemical Biology
Triazoles are often employed in bioconjugation techniques due to their stability and inertness under physiological conditions . The compound “1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine” could be used to link biomolecules or to modify proteins and nucleic acids, providing a tool for studying biological processes or for the development of diagnostic agents.
Fluorescent Imaging and Materials Science
The triazole core is sometimes incorporated into fluorescent probes due to its electronic properties . The specific compound we are discussing could be part of a fluorescent dye or sensor, where the trifluoromethylphenyl group might enhance the fluorescence quantum yield or modify the emission wavelength, useful in materials science and biological imaging.
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Mode of Action
It’s known that the trifluoromethyl group in drug molecules can enhance certain properties such as lipophilicity, metabolic stability, and potency . This could potentially influence the compound’s interaction with its targets.
Result of Action
Compounds with similar structures have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)6-3-1-2-4-7(6)16-5-8(13)14-15-16/h1-5H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKYZASJQFHMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=C(N=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2882295.png)
![4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B2882296.png)
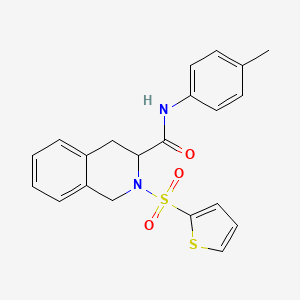
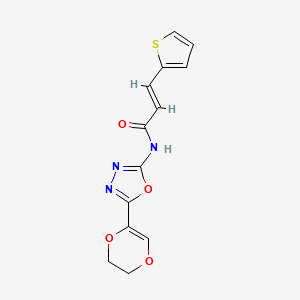

![ethyl {2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2882301.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2882302.png)
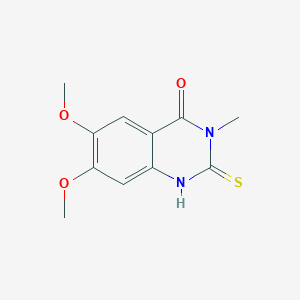
![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2882304.png)

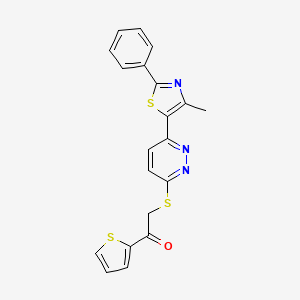
![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2882308.png)
